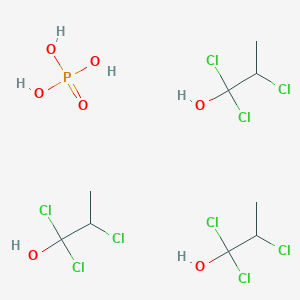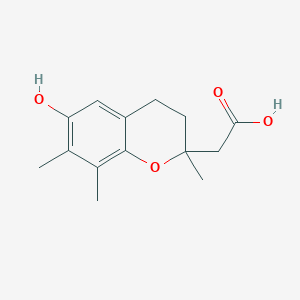
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole is a complex organic compound known for its significant pharmacological properties. This compound is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. It has been studied for its potential interactions with various biological receptors, making it a compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole typically involves the reaction of 1-benzyl-4-piperidone with 1-methylindole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications in treating neurological disorders due to its receptor-binding properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can affect neurotransmitter release, receptor signaling pathways, and ultimately, cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Known for its affinity to serotonin receptors.
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole: Similar structure with a methoxy group, affecting its receptor binding properties.
6-Nitro-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Contains a nitro group, which can influence its chemical reactivity and biological activity.
Uniqueness
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry.
Propriétés
Numéro CAS |
52157-72-9 |
|---|---|
Formule moléculaire |
C21H22N2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1-methylindole |
InChI |
InChI=1S/C21H22N2/c1-22-16-20(19-9-5-6-10-21(19)22)18-11-13-23(14-12-18)15-17-7-3-2-4-8-17/h2-11,16H,12-15H2,1H3 |
Clé InChI |
OORWJIRGARDUMN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3=CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


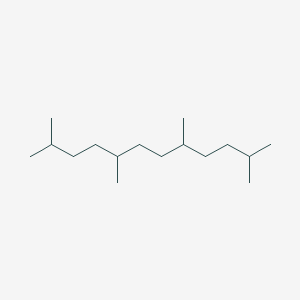
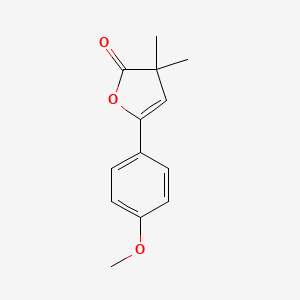

![1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea](/img/structure/B14647877.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
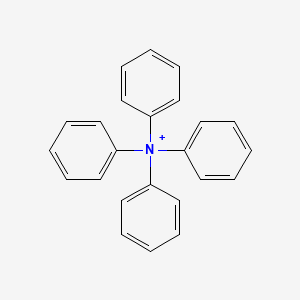
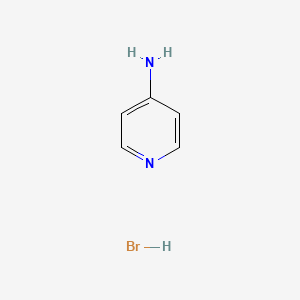
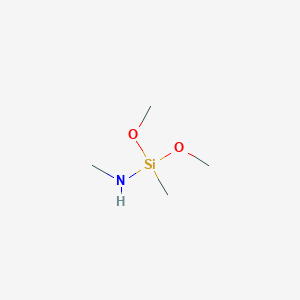
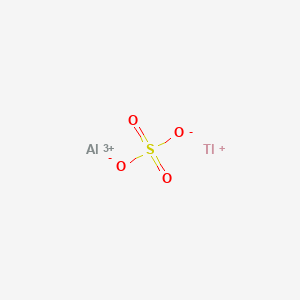
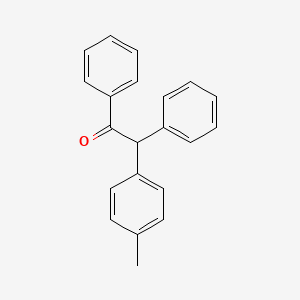
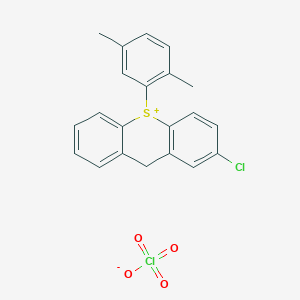
![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
